N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a [1,4]dioxino[2,3-g]quinolin core substituted with a phenylaminomethyl group at position 8 and a 5-chloro-2-methylphenyl moiety at the acetamide nitrogen.
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c1-17-7-8-20(28)13-22(17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)12-18(23)11-19(27(31)33)15-29-21-5-3-2-4-6-21/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELZQYHCYXPZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s phenylaminomethyl group at position 8 distinguishes it from the sulfamoyl () and chlorobenzoyl () substituents in analogs.
- The 5-chloro-2-methylphenyl acetamide moiety contrasts with the benzodioxol-5-yl group in , which may influence lipophilicity and target binding .
Physicochemical and Spectral Comparisons
Molecular Weight and Lipophilicity
Implications :
- Higher molecular weight and lipophilicity in the benzodioxol-5-yl analog () may enhance membrane permeability but reduce solubility .
Bioactivity and Similarity Indexing
Structural Similarity Metrics
Using Tanimoto coefficients (0–1 scale) for fingerprint-based comparisons :
- Target Compound vs. Quinoxaline Analog (): ~0.65 (moderate similarity due to shared dioxinoquinoline core).
- Target Compound vs. Benzodioxol-5-yl Analog (): ~0.75 (higher similarity due to shared acetamide and quinolin core).
Bioactivity Clustering
- Quinoxaline derivatives (e.g., ) exhibit anticancer activity via kinase inhibition, suggesting the target compound may share similar mechanisms .
- Compounds with sulfonamide groups () often target carbonic anhydrases, whereas phenylaminomethyl groups (target compound) may favor amine receptor interactions .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential.
- Molecular Formula : C26H24ClN3O2
- Molecular Weight : 445.9 g/mol
- CAS Number : 932308-07-1
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit varying degrees of anticancer activity. A study reported that certain analogues were tested against CCRF-CEM leukemia cells and demonstrated no significant cytotoxicity, with IC50 values exceeding 20 µg/mL . This suggests that modifications to the chemical structure may be necessary to enhance biological efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For example, derivatives with similar scaffolds have shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a common target in cancer therapy . Such findings highlight the need for further investigation into the specific interactions of this compound with various enzymes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and quinoline moieties have been shown to influence potency and selectivity against cancer cell lines. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhanced binding affinity to target enzymes |
| Alterations in quinoline structure | Variability in cytotoxic effects |
Case Studies
- In Vitro Studies : A series of analogues derived from similar quinoline structures were tested for their cytotoxic effects on various cancer cell lines. The results indicated that while some compounds showed promising activity, others were completely inactive against CCRF-CEM cells .
- Enzyme Targeting : Compounds with similar structures demonstrated selective inhibition of tyrosine kinases involved in cancer progression. This suggests a potential pathway for this compound to be developed as a therapeutic agent targeting specific oncogenic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
